molecular formula C15H21ClN4O3 B6241526 tert-butyl 4-(5-chloropyrazine-2-carbonyl)-1,4-diazepane-1-carboxylate CAS No. 1698555-43-9

tert-butyl 4-(5-chloropyrazine-2-carbonyl)-1,4-diazepane-1-carboxylate

Cat. No.: B6241526
CAS No.: 1698555-43-9
M. Wt: 340.8
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Description

Tert-butyl 4-(5-chloropyrazine-2-carbonyl)-1,4-diazepane-1-carboxylate: is a chemical compound with the molecular formula C₁₅H₂₁ClN₄O₃. It is a derivative of diazepane, featuring a tert-butyl ester group and a 5-chloropyrazine-2-carbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-chloropyrazine-2-carbonyl)-1,4-diazepane-1-carboxylate typically involves the following steps:

  • Formation of Diazepane Derivative: Diazepane is first synthesized through a cyclization reaction of appropriate diamines.

  • Carbonylation Reaction: The diazepane derivative undergoes a carbonylation reaction with 5-chloropyrazine-2-carboxylic acid or its derivatives to introduce the pyrazine carbonyl group.

  • Esterification: The resulting carboxylic acid is then esterified with tert-butanol to form the tert-butyl ester group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(5-chloropyrazine-2-carbonyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring or the diazepane nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Various nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the pyrazine ring.

  • Reduction Products: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

  • Substitution Products: Substituted derivatives at the pyrazine ring or diazepane nitrogen atoms.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to investigate the interaction with various biomolecules and cellular targets. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which tert-butyl 4-(5-chloropyrazine-2-carbonyl)-1,4-diazepane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The pyrazine ring can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • Tert-butyl 4-(5-chloropyrazine-2-carbonyl)piperazine-1-carboxylate: A closely related compound with a similar structure but differing in the ring size.

  • Tert-butyl 4-(5-chloropyrazine-2-carbonyl)piperidine-1-carboxylate: Another analog with a piperidine ring instead of diazepane.

Uniqueness: Tert-butyl 4-(5-chloropyrazine-2-carbonyl)-1,4-diazepane-1-carboxylate stands out due to its unique diazepane ring, which imparts distinct chemical and biological properties compared to its analogs

Properties

CAS No.

1698555-43-9

Molecular Formula

C15H21ClN4O3

Molecular Weight

340.8

Purity

95

Origin of Product

United States

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